2-amino-3-(2,5-dimethyl-1H-pyrrol-1-yl)but-2-enedinitrile
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Overview
Description
2-amino-3-(2,5-dimethyl-1H-pyrrol-1-yl)but-2-enedinitrile is a compound that features a pyrrole ring substituted with amino and nitrile groups. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and synthetic drugs .
Preparation Methods
The synthesis of 2-amino-3-(2,5-dimethyl-1H-pyrrol-1-yl)but-2-enedinitrile can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with appropriate nitrile and amino group precursors under controlled conditions . Industrial production methods often involve the use of catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-amino-3-(2,5-dimethyl-1H-pyrrol-1-yl)but-2-enedinitrile undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-amino-3-(2,5-dimethyl-1H-pyrrol-1-yl)but-2-enedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-amino-3-(2,5-dimethyl-1H-pyrrol-1-yl)but-2-enedinitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-amino-3-(2,5-dimethyl-1H-pyrrol-1-yl)but-2-enedinitrile can be compared with other pyrrole derivatives such as:
2,5-dimethylpyrrole: A simpler pyrrole derivative with fewer functional groups.
3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile: Another pyrrole derivative with a benzonitrile group.
Pyrrothiogatain: A pyrrole derivative known for its inhibitory activity against GATA family proteins.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-3-(2,5-dimethylpyrrol-1-yl)but-2-enedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-7-3-4-8(2)14(7)10(6-12)9(13)5-11/h3-4H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRBBXCHJLFCNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(=C(C#N)N)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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